o-Tolunitrile

Catalytic ammoxidation Dinitrile synthesis Isomer selectivity

o-Tolunitrile is the ortho isomer of methylbenzonitrile, uniquely required for isocarbostyril and phthalonitrile syntheses where the adjacent methyl and cyano groups direct cyclization. Unlike meta/para isomers, it enables 3-substituted isocarbostyril formation, serves as a key raw material for fluorescent brighteners, and exhibits a distinct metabolic fate (producing phthalide) critical for ADME studies. Specifying the ortho isomer ensures reproducible yields and correct biological outcomes.

Molecular Formula C8H7N
Molecular Weight 117.15 g/mol
CAS No. 529-19-1
Cat. No. B042240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Tolunitrile
CAS529-19-1
Synonyms2-Methylbenzonitrile;  o-Tolunitrile;  1-Cyano-2-methylbenzene;  2-Cyanotoluene;  2-Methylbenzenecarbonitrile;  2-Methylbenzonitrile;  2-Tolunitrile;  2-Tolyl Cyanide;  _x000B_NSC 66549;  o-Cyanotoluene;  o-Methylbenzonitrile;  o-Toluenecarbonitrile; 
Molecular FormulaC8H7N
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C#N
InChIInChI=1S/C8H7N/c1-7-4-2-3-5-8(7)6-9/h2-5H,1H3
InChIKeyNWPNXBQSRGKSJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 100 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 63° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





o-Tolunitrile (CAS 529-19-1) Procurement Guide: Physicochemical Profile and Industrial Utility


o-Tolunitrile (2-methylbenzonitrile, CAS 529-19-1) is an aromatic nitrile of the benzonitrile class, characterized by a cyano group ortho to a methyl substituent on the benzene ring. It is a colorless to light yellow clear liquid with a melting point of −13 °C, a boiling point of 205 °C, and a density of 0.989 g/mL at 25 °C . As an ortho-substituted aromatic nitrile, o-tolunitrile serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and fluorescent brighteners, with the ortho-methyl group conferring distinct steric and electronic properties that differentiate it from its meta and para isomers [1]. It is widely used as a precursor to isoquinolines, isocarbostyrils, and phthalonitrile derivatives [2].

Why o-Tolunitrile Cannot Be Interchanged with Other Tolunitrile Isomers in Critical Syntheses


The ortho-, meta-, and para-tolunitrile isomers (2-, 3-, and 4-methylbenzonitrile) are not interchangeable in synthetic applications due to fundamental differences in reactivity, metabolic fate, and photophysical behavior. The ortho-methyl group in o-tolunitrile exerts both steric hindrance and unique electronic effects on the adjacent cyano group, altering its participation in nucleophilic additions and coordination chemistry relative to the meta and para isomers . In vapor-phase ammoxidation over PbO/Al₂O₃ catalysts, the three isomers exhibit dramatically different selectivities to their respective dinitriles, with o-tolunitrile producing phthalonitrile at only 5% selectivity versus 87% for p-tolunitrile to terephthalonitrile, highlighting the profound impact of substitution pattern on reaction outcome [1]. In vivo metabolic studies reveal that o-tolunitrile undergoes unique ring-hydroxylation to yield phthalide, whereas m- and p-tolunitriles are excreted primarily as ether-soluble acids, confirming distinct biological processing pathways [2]. These structural determinants mean that substituting one isomer for another will alter reaction yields, product selectivity, and biological outcomes, making isomer-specific procurement essential for reproducible results.

Quantitative Evidence for o-Tolunitrile Differentiation: Comparative Data Against Isomers and Analogs


Catalytic Selectivity in Vapor-Phase Ammoxidation to Dinitriles: o-Tolunitrile vs. m- and p-Isomers

In vapor-phase ammoxidation over a PbO/Al₂O₃ aerogel catalyst at 400–440 °C, the three tolunitrile isomers exhibit markedly different selectivities to their respective dinitrile products. o-Tolunitrile yields phthalonitrile with only 5% selectivity, while p-tolunitrile achieves 87% selectivity to terephthalonitrile, and m-tolunitrile yields isophthalonitrile at 16% selectivity. The ortho isomer is also identified as the least reactive in overall conversion [1]. This stark difference quantifies the impact of ortho-substitution on catalytic transformation pathways.

Catalytic ammoxidation Dinitrile synthesis Isomer selectivity

In Vitro Metabolic Fate: o-Tolunitrile vs. Benzonitrile and Other Aromatic Nitriles

In rat liver subcellular fraction studies, o-tolunitrile is metabolized to produce o-cyanobenzyl alcohol and subsequently phthalide, demonstrating ring-hydroxylation adjacent to the nitrile group. In contrast, benzonitrile and 4-cyanophenols undergo only ring-hydroxylation, while 2-cyanophenol is completely resistant to metabolism. Notably, o-tolunitrile is one of only two nitriles (along with nitroxynil) among those tested to produce metabolites involving modification of the nitrile moiety [1]. This unique metabolic vulnerability arises specifically from ortho-methyl substitution.

Drug metabolism Nitrile hydrolysis Cytochrome P450

In Vivo Metabolism: o-Tolunitrile vs. m- and p-Tolunitriles in Rabbits

In rabbits, o-tolunitrile is metabolized to yield phthalide and phthalic acid, with a concomitant increase in ethereal sulfate excretion. In contrast, m- and p-tolunitriles are excreted almost entirely as ether-soluble acids (p-cyanobenzoic and p-cyanohippuric acids) with only small amounts of other metabolites [1]. This in vivo divergence confirms that ortho-substitution directs metabolism toward ring-hydroxylation and lactonization, whereas meta and para isomers undergo primarily oxidative pathways.

Xenobiotic metabolism Toxicity profiling Biotransformation

Photophysical Properties: Fluorescence and Phosphorescence Quantum Yields of Tolunitrile Isomers

Low-temperature absorption, fluorescence, and phosphorescence spectra of o-, m-, and p-tolunitriles reveal that the three isomers exhibit different excited-state geometries and charge-transfer characteristics. The internal conversion rate from the first excited singlet to the ground state is small for m- and p-tolunitriles, while the charge-transfer character of the triplet state in the p-isomer is larger than in the meta isomer [1]. Although quantitative quantum yield data are reported collectively for the isomers, the study provides spectroscopic evidence that ortho substitution induces distinct distortions in the excited-state geometry compared to meta and para isomers [2].

Photophysics Fluorescence spectroscopy Charge transfer

Synthesis Yield: o-Tolunitrile via o-Toluic Acid vs. Tolunitrile Mixture via Ammoxidation

In laboratory-scale synthesis from o-toluic acid via continuous flow gas-solid catalysis at 270 °C with an ammonia molar ratio of 1:1.6, o-tolunitrile can be obtained with a maximum molar yield of 99.3% [1]. In contrast, an alternative ammoxidation route starting from methylbenzyl chlorides yields a mixture of tolunitrile isomers with total yields of 83% and near 100% isomer selectivity, but requires subsequent separation of the ortho isomer from the mixture . This quantitative comparison illustrates the trade-off between single-isomer purity (o-toluic acid route) and overall process yield (ammoxidation route).

Synthetic efficiency Process chemistry Yield optimization

Intermolecular Binding Site Differentiation: o-Tolunitrile Hydration vs. Benzonitrile and Isomers

Broadband chirped-pulse Fourier transform microwave spectroscopy (2–8 GHz) of ortho, meta, and para tolunitriles with water as a probing molecule revealed that the ortho isomer directs water binding to a distinct site compared to benzonitrile and the meta/para isomers. The ortho-methyl group sterically and electronically influences the preferred hydration site, altering the principal binding geometry for polar molecules [1]. This quantitative structural insight is critical for understanding gas-phase reactivity and nucleation behavior.

Rotational spectroscopy Hydration sites Intermolecular interactions

Strategic Application Scenarios for o-Tolunitrile Based on Verified Differential Evidence


Pharmaceutical Intermediate for Isoquinoline and Isocarbostyril Synthesis

o-Tolunitrile serves as a direct precursor for 3-substituted isocarbostyrils via acylation/alkylation reactions, a transformation uniquely enabled by the ortho relationship of the methyl and cyano groups [1]. This ortho-specific cyclization cannot be replicated with meta- or para-tolunitriles, making o-tolunitrile the required starting material for this class of heterocycles. Researchers developing isoquinoline-based kinase inhibitors or CNS-active compounds should specify o-tolunitrile to ensure successful ring closure.

Metabolic Probe for Ortho-Substituted Nitrile Biotransformation Studies

o-Tolunitrile is one of few aromatic nitriles that undergoes metabolic modification of the nitrile moiety, producing o-cyanobenzyl alcohol and phthalide in rat liver fractions [2]. This distinct in vivo and in vitro metabolic signature makes it an essential comparator for ADME studies of ortho-substituted nitrile drug candidates. Toxicologists and DMPK scientists can use o-tolunitrile to calibrate metabolic stability assays and identify potential nitrile-hydrolysis liabilities.

High-Purity Intermediate for Fluorescent Brighteners and Dyes

o-Tolunitrile is a key raw material for fluorescent brighteners used in textiles, detergents, and plastics [3]. The ortho isomer's unique electronic properties influence the conjugation and emission characteristics of derived brighteners. Given the availability of o-tolunitrile in ≥97% purity from commercial suppliers , industrial procurement for brightener synthesis should specify the ortho isomer rather than isomer mixtures to maintain consistent product quality.

Astrochemical and Spectroscopic Reference Standard

The distinct rotational spectrum and hydration-site preference of o-tolunitrile, characterized by broadband microwave spectroscopy [4], make it a valuable reference compound for astrochemical detection of aromatic nitriles in interstellar molecular clouds. Researchers analyzing rotational spectra of benzonitrile and methyl-substituted analogs should include o-tolunitrile to calibrate ortho-substituent effects on molecular geometry and intermolecular binding.

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